FAK inhibition studies often suffer from off-target Pyk2 effects that obscure true FAK-dependent phenotypes. PF-573228 solves this with ATP-competitive inhibition (IC50 4 nM) and >250-fold selectivity over Pyk2, ensuring clean mechanistic data.
PF-573228 is a highly potent, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), exhibiting an IC50 of 4 nM for the recombinant catalytic domain [1]. From a procurement perspective, its primary value lies in its exceptional selectivity profile. Unlike many first-generation or dual-action kinase inhibitors, PF-573228 demonstrates a 50- to 250-fold selectivity for FAK over closely related kinases such as Pyk2, CDK1/7, and GSK-3β . It is highly soluble in DMSO (up to 75 mM) and stable for standardized in vitro assays. For industrial and academic buyers, PF-573228 serves as the definitive reference standard for isolating FAK-dependent mechanotransduction, cell migration, and focal adhesion turnover without the confounding off-target cytotoxicity or compensatory kinase inhibition typical of broader-spectrum alternatives [1].
Substituting PF-573228 with generic FAK inhibitors or clinical-stage analogs like PF-562271 or TAE-226 fundamentally alters assay outcomes due to off-target Pyk2 inhibition. FAK and Pyk2 are highly homologous and often exhibit compensatory signaling. Dual inhibitors (like PF-562271) suppress both pathways simultaneously, which is desirable for therapeutic efficacy but disastrous for mechanistic deconvolution [1]. Furthermore, in sensitive cellular models such as endothelial barrier assays, non-selective FAK inhibitors have been shown to drastically reduce basal transendothelial electrical resistance (TER) and induce apoptosis, thereby ruining the baseline metrics of the assay [2]. Procurement of the strictly selective PF-573228 is required to inhibit FAK autophosphorylation (Tyr397) while preserving cell viability and isolating true FAK-specific biological functions.
N-dealkylation pathway unique to PF-573228 may alter in vivo stability compared to hydroxylation-only clinical FAK inhibitors, affecting PK interpretation.
PF-573228 preserves matrix degradation while inhibiting migration, whereas dual FAK/Pyk2 inhibitors fully block matrix remodeling; functional profiles cannot be interchanged.
When profiling kinase networks, distinguishing between FAK and its ortholog Pyk2 is critical. PF-573228 provides an IC50 of 4 nM for FAK while maintaining a Pyk2 IC50 of >1,000 nM. In contrast, the closely related clinical analog PF-562271 acts as a dual inhibitor, suppressing FAK at 1.5 nM and Pyk2 at 13 nM [1]. This >250-fold selectivity for PF-573228 ensures that Pyk2 remains fully active.
| Evidence Dimension | FAK vs. Pyk2 IC50 Selectivity Ratio |
| Target Compound Data | PF-573228 (FAK IC50 = 4 nM; Pyk2 IC50 > 1,000 nM) |
| Comparator Or Baseline | PF-562271 (FAK IC50 = 1.5 nM; Pyk2 IC50 = 13 nM) |
| Quantified Difference | >250-fold selectivity for PF-573228 vs. ~10-fold for PF-562271 |
| Conditions | Cell-free recombinant kinase assay |
Procuring PF-573228 is essential for researchers who need to intentionally leave Pyk2 active to study compensatory resistance mechanisms in cancer models.
In in vitro models of acute lung injury (ALI), the choice of FAK inhibitor dictates the baseline stability of the endothelial monolayer. Pretreatment with PF-573228 successfully attenuates thrombin-induced reductions in transendothelial electrical resistance (TER) while maintaining normal basal resistance. Conversely, treatment with comparators like PF-562271 (5 µM) or TAE-226 (5 µM) causes significant decreases in basal TER, actively disrupting the barrier before agonist stimulation [1].
| Evidence Dimension | Basal Transendothelial Electrical Resistance (TER) |
| Target Compound Data | PF-573228 (Maintained stable basal TER) |
| Comparator Or Baseline | PF-562271 and TAE-226 (Significant decrease in basal TER) |
| Quantified Difference | PF-573228 protects barrier integrity; comparators induce baseline disruption |
| Conditions | Human lung endothelial cells (EC) grown in transwell inserts |
Buyers conducting vascular permeability or ALI assays must select PF-573228 to avoid inhibitor-induced baseline toxicity that invalidates TER measurements.
A major procurement challenge with kinase inhibitors is separating anti-migratory effects from general cytotoxicity. PF-573228 effectively blocks FAK Y397 autophosphorylation (IC50 = 30-100 nM in cells) and halts cell migration by preventing focal adhesion turnover. Crucially, at maximal inhibitory doses, PF-573228 has no effect on the cell growth or apoptosis of normal fibroblasts. In contrast, broader-spectrum inhibitors routinely trigger apoptotic pathways, confounding migration assay results [1].
| Evidence Dimension | Cellular Apoptosis / Growth Inhibition |
| Target Compound Data | PF-573228 (No induction of apoptosis in normal fibroblasts at max inhibitory dose) |
| Comparator Or Baseline | Broad-spectrum FAK/Pyk2 inhibitors (Induction of apoptosis and cell death) |
| Quantified Difference | PF-573228 isolates migration inhibition from cell viability loss |
| Conditions | Adherent fibroblast and epithelial cell culture assays |
Ensures that wound-healing and Boyden chamber migration assays measure true motility defects rather than artifactual cell death.
Because PF-573228 exhibits >250-fold selectivity for FAK over Pyk2, it is the ideal procurement choice for studies investigating how cancer cells upregulate Pyk2 to survive FAK inhibition. It allows researchers to establish a strict FAK-null phenotypic baseline in vitro [1].
In acute lung injury (ALI) and vascular leak models, PF-573228 is preferred over dual inhibitors because it does not artificially lower basal transendothelial electrical resistance (TER). It provides clean, reproducible data when measuring agonist-induced (e.g., thrombin) barrier disruption [2].
For wound-healing, haptotaxis, and 3D matrix invasion assays, PF-573228 is the optimal reagent. It effectively arrests focal adhesion turnover and motility without inducing the confounding apoptosis seen with less selective kinase inhibitors, ensuring that reduced migration is due to mechanical arrest, not cell death[3].
Acute Toxic;Irritant